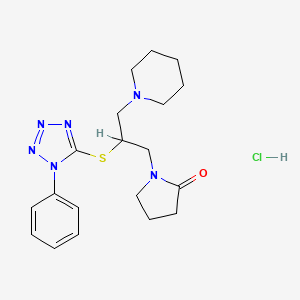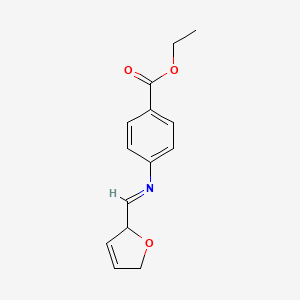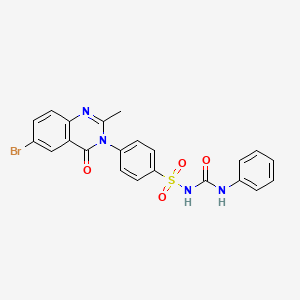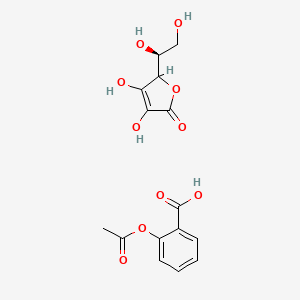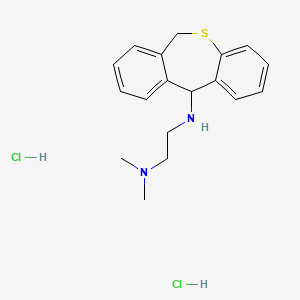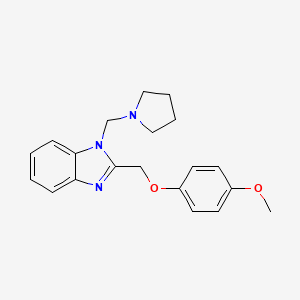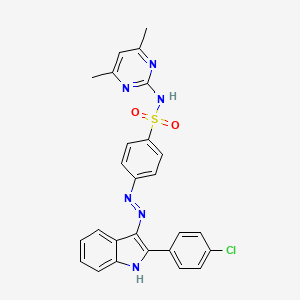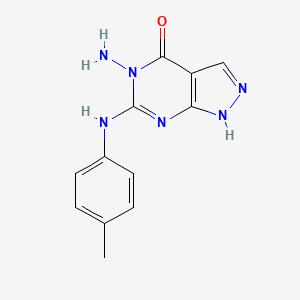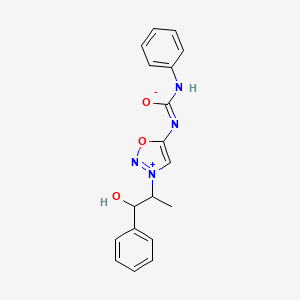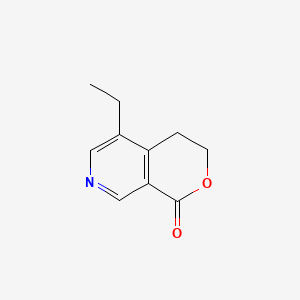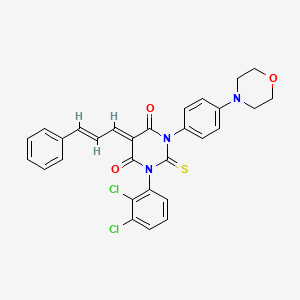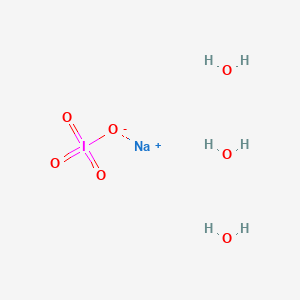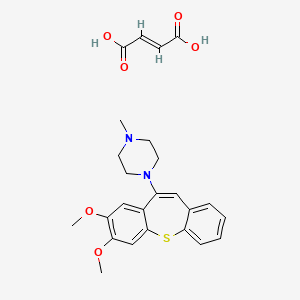
4H-1,4-Benzodiazepine-4-carboxamide, 7-chloro-1,2,3,5-tetrahydro-N,3-dimethyl-2-oxo-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,4-Benzodiazepine-4-carboxamide, 7-chloro-1,2,3,5-tetrahydro-N,3-dimethyl-2-oxo-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with specific substitutions that confer distinct chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,4-Benzodiazepine-4-carboxamide, 7-chloro-1,2,3,5-tetrahydro-N,3-dimethyl-2-oxo-, (3S)- typically involves the following steps:
Formation of the Benzodiazepine Core: This is usually achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 7-position can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The N-methyl and 3-methyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Oxidation: The 2-oxo group is typically introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine (for chlorination), nitric acid (for nitration), sulfuric acid (for sulfonation).
Major Products:
Oxidation: N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Chemistry:
- Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme inhibition and protein interactions.
Medicine:
- Explored for its anxiolytic, sedative, and anticonvulsant properties.
- Potential use in the development of new therapeutic agents for neurological disorders.
Industry:
- Utilized in the production of pharmaceuticals.
- Studied for its potential applications in material science due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion flux across the neuronal membrane.
Comparison with Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: 4H-1,4-Benzodiazepine-4-carboxamide, 7-chloro-1,2,3,5-tetrahydro-N,3-dimethyl-2-oxo-, (3S)- is unique due to its specific substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties. These differences can affect its potency, duration of action, and side effect profile compared to other benzodiazepines.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
258849-94-4 |
|---|---|
Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
(3S)-7-chloro-N,3-dimethyl-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C12H14ClN3O2/c1-7-11(17)15-10-4-3-9(13)5-8(10)6-16(7)12(18)14-2/h3-5,7H,6H2,1-2H3,(H,14,18)(H,15,17)/t7-/m0/s1 |
InChI Key |
IRNNVKHYMMSCGG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(CN1C(=O)NC)C=C(C=C2)Cl |
Canonical SMILES |
CC1C(=O)NC2=C(CN1C(=O)NC)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


